molecular formula C21H21N3O3 B5102570 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5102570
M. Wt: 363.4 g/mol
InChI Key: NOOQSHHUYVAVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as MIPEP or MIPEP hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPEP is a small molecule that belongs to the class of isoindolinone derivatives and has a molecular weight of 413.94 g/mol.

Mechanism of Action

2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione also inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation. Additionally, 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, induction of apoptosis, and inhibition of cancer cell proliferation. 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are involved in pain signaling. Moreover, 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its small molecular weight, high solubility, and stability. 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione is also relatively easy to synthesize, making it readily available for research purposes. However, 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has some limitations, including its relatively low potency and selectivity, which may limit its use in certain applications.

Future Directions

2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has significant potential for future research in various fields, including medicinal chemistry, neuroscience, and cancer research. Some possible future directions for research on 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione include the development of more potent and selective analogs, the investigation of its effects on other biological systems, and the exploration of its potential applications in drug discovery and development. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione and to identify potential therapeutic targets.

Synthesis Methods

2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of sodium methoxide to yield 2-nitro-1-(1-oxobutyl)benzene. The nitro group of 2-nitro-1-(1-oxobutyl)benzene is then reduced to an amino group using tin chloride and hydrochloric acid. The resulting compound is then reacted with 4-phenylpiperazine in the presence of acetic anhydride to yield 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15(24-20(26)17-9-5-6-10-18(17)21(24)27)19(25)23-13-11-22(12-14-23)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOQSHHUYVAVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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